molecular formula C19H22N4O4S B2391046 1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034414-34-9

1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2391046
CAS No.: 2034414-34-9
M. Wt: 402.47
InChI Key: KJEIWTRXZANWGU-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a compound featuring a combination of a piperidine group, a pyridin-2(1H)-one moiety, and a benzo[c][1,2,5]thiadiazole structure. This intricate assembly of functional groups contributes to its unique chemical properties and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves a multi-step synthetic process. Common starting materials might include various substituted benzo[c][1,2,5]thiadiazoles, piperidines, and pyridin-2(1H)-one derivatives. The synthetic route could involve:

  • Formation of the benzo[c][1,2,5]thiadiazole core: : This often involves the cyclization of appropriate precursors under oxidizing conditions.

  • Attachment of the piperidine group: : This step can be achieved through nucleophilic substitution reactions or reductive amination, typically carried out in the presence of catalysts and under controlled temperatures.

  • Integration with the pyridin-2(1H)-one moiety: : Final assembly might require amidation reactions and further functionalization to achieve the desired product.

Industrial Production Methods

Industrial production would generally scale up these laboratory techniques, utilizing continuous flow reactors and optimized conditions to enhance yield and purity. Specific details of industrial methods are often proprietary and require careful optimization of each reaction step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound’s various functional groups can participate in redox reactions, with common reagents including peroxides and reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: : Electrophilic and nucleophilic substitutions are feasible, particularly at the piperidine and benzo[c][1,2,5]thiadiazole rings.

  • Coupling Reactions: : Such as Suzuki or Heck coupling, to further derivatize the compound and expand its functional repertoire.

Common Reagents and Conditions

Reagents like bromine for halogenations, palladium catalysts for coupling reactions, and various acids or bases for catalysis might be employed. Typical conditions involve reflux temperatures, inert atmospheres, and precise pH control.

Major Products

From these reactions, major products include derivatives with altered functional groups, enabling tailored chemical properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules, participating in various reaction mechanisms due to its functional diversity.

Biology

In biological research, it can be utilized in studying enzymatic processes or as a probe to investigate protein-ligand interactions.

Medicine

Medicinally, derivatives of this compound might exhibit pharmacological activity, potentially leading to the development of new therapeutic agents targeting specific pathways.

Industry

Industrially, its application extends to materials science, possibly in creating polymers with unique properties or as an intermediate in the synthesis of complex materials.

Mechanism of Action

The compound’s mechanism of action is primarily driven by its ability to interact with specific molecular targets. For instance, its benzo[c][1,2,5]thiadiazole ring might bind to certain enzymes or receptors, altering their activity. The exact pathways involved depend on the context of its application, whether it’s inhibiting an enzyme in a biochemical assay or modulating a receptor in pharmacological studies.

Comparison with Similar Compounds

1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups, which is not commonly found in similar compounds. Comparable compounds might include:

  • Benzothiazoles: : Similar in structure but lacking the piperidine and pyridin-2(1H)-one moieties.

  • Piperidines: : Common in many bioactive molecules, though typically simpler in structure.

  • Pyridin-2(1H)-one derivatives: : Often found in pharmaceutical compounds, but rarely combined with the other groups present in this molecule.

Properties

IUPAC Name

1-methyl-3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-20-11-5-6-15(18(20)24)19(25)22-12-9-14(10-13-22)23-17-8-4-3-7-16(17)21(2)28(23,26)27/h3-8,11,14H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEIWTRXZANWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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